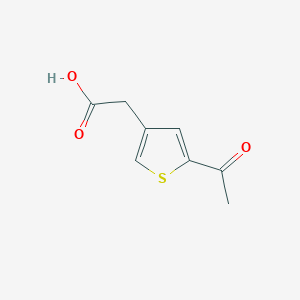

2-(5-Acetylthiophen-3-yl)acetic acid

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(5-acetylthiophen-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3S/c1-5(9)7-2-6(4-12-7)3-8(10)11/h2,4H,3H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJVYNWQVFSTJEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CS1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40362851 | |

| Record name | 2-(5-acetylthiophen-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41908-06-9 | |

| Record name | 2-(5-acetylthiophen-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 5 Acetylthiophen 3 Yl Acetic Acid and Its Derivatives

Direct Synthesis Approaches to 2-(5-Acetylthiophen-3-yl)acetic Acid

The direct synthesis of this compound presents a significant challenge due to the specific substitution pattern required on the thiophene (B33073) ring. Plausible strategies involve the careful oxidation of a suitable precursor or the targeted introduction of the acetic acid moiety onto a pre-functionalized thiophene.

Oxidation Pathways from Precursor Compounds

A viable, albeit not explicitly documented, pathway to this compound is the side-chain oxidation of a corresponding 3-ethyl-5-acetylthiophene precursor. The oxidation of alkyl chains attached to aromatic and heteroaromatic rings to carboxylic acids is a well-established transformation in organic synthesis. libretexts.orglibretexts.orgleah4sci.com Strong oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromic acid (CrO3) are typically employed for this purpose. libretexts.org The reaction proceeds via the oxidation of the benzylic-like carbon atom adjacent to the thiophene ring. libretexts.org

For this specific synthesis, the hypothetical precursor, 3-ethyl-5-acetylthiophene, would be subjected to vigorous oxidation. The reaction would selectively convert the ethyl group at the 3-position into a carboxylic acid, which after an acidic workup, would yield the desired product. The acetyl group at the 5-position is generally stable under these oxidative conditions. However, careful control of reaction conditions would be crucial to prevent over-oxidation or degradation of the thiophene ring.

A related, though converse, reaction is the oxidation of 5-acetyl-2-thienylacetic acid to 5-carboxy-2-acetylthiophene using reagents like potassium dichromate in acetic acid. google.com This highlights the feasibility of selective oxidation on substituted thiophenes, although the specific conditions for the oxidation of an ethyl group to an acetic acid moiety on this particular scaffold would require empirical optimization.

Targeted Functionalization of Thiophene Rings

Introducing the acetic acid group directly onto a pre-existing 5-acetylthiophene ring represents another strategic approach. This can be conceptualized through several standard organometallic and substitution reactions. One potential route involves the conversion of the acetyl group of 2-acetylthiophene (B1664040) into a carboxylic acid via the haloform reaction. nih.govmasterorganicchemistry.comnih.gov Treatment of 2-acetylthiophene with a halogen (e.g., bromine or iodine) in the presence of a strong base would yield thiophene-2-carboxylic acid and a haloform. wikipedia.orgwikipedia.org The resulting thiophene-2-carboxylic acid could then be subjected to reactions to introduce the acetic acid group at the 3-position, for instance, through lithiation and subsequent reaction with a suitable electrophile.

Alternatively, the Willgerodt-Kindler reaction offers a pathway to convert aryl alkyl ketones into the corresponding amides, which can then be hydrolyzed to carboxylic acids. wikipedia.orgorganic-chemistry.org Applying this reaction to 2-acetylthiophene using sulfur and an amine like morpholine (B109124) would produce a thioamide, which upon hydrolysis, would yield thiophene-2-acetic acid. wikipedia.org Subsequent functionalization at the 3-position would be necessary to arrive at the target molecule.

Synthesis of Thiophene Acetic Acid Derivatives via 2-Acetylthiophene Precursors

2-Acetylthiophene is a versatile and commercially available starting material for the synthesis of a wide array of thiophene derivatives. wikipedia.orghoseachem.com Its reactive acetyl group and the activated thiophene ring allow for various transformations, including condensation and cyclization reactions, to build more complex molecular architectures.

Claisen-Schmidt Condensation Strategies

The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones and related α,β-unsaturated ketones. researchgate.netscispace.com This reaction involves the base-catalyzed condensation of an aldehyde with a ketone. researchgate.net 2-Acetylthiophene can readily participate in this reaction, condensing with various aromatic aldehydes in the presence of a base, such as aqueous potassium or sodium hydroxide, to yield thiophene-containing chalcones. researchgate.netscispace.com

These chalcone (B49325) derivatives serve as versatile intermediates for the synthesis of various heterocyclic compounds. While not directly producing acetic acid derivatives, the resulting chalcones can be further modified. For example, the double bond can be subjected to Michael addition with a nucleophile that contains a masked carboxylic acid functionality, which can be later deprotected to yield a thiophene derivative bearing an acetic acid side chain.

| Ketone | Aldehyde | Base | Product | Reference |

| 2-Acetylthiophene | Various Aromatic Aldehydes | 40% KOH | Thiophene Chalcones | researchgate.net |

| Acetophenone | Benzaldehyde | NaOH (solid) | Chalcone | google.com |

| Cycloalkanones | Aromatic Aldehydes | NaOH (solid) | α,α′-bis-(substituted-benzylidene)cycloalkanones | wikipedia.org |

Gewald Reaction Applications

The Gewald reaction is a multicomponent reaction that provides a straightforward route to highly substituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org The reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org While 2-acetylthiophene itself is not a direct substrate for the classical Gewald reaction, the principles of this reaction are central to building the thiophene ring system from acyclic precursors.

For instance, a modified Gewald reaction using cyanoacetone and α-mercaptoaldehyde dimers can produce 3-acetyl-2-aminothiophenes. nih.gov The resulting 2-aminothiophene derivatives are valuable intermediates. The amino group can be transformed into various other functionalities through reactions like the Sandmeyer reaction, which could potentially be used to introduce a cyano group that can be hydrolyzed to a carboxylic acid, and subsequent steps could build the acetic acid side chain. wikipedia.org

| Carbonyl Component | Activated Nitrile | Base | Product | Reference |

| Ketone/Aldehyde | α-Cyanoester | Amine | 2-Aminothiophene | wikipedia.org |

| Cyanoacetone | α-Mercaptoaldehyde dimer | Triethylamine | 3-Acetyl-2-aminothiophene | nih.gov |

| Carbonyl compounds | PEG-bound cyanoacetic ester | DIPEA | PEG-supported thiophenes | researchgate.net |

Vilsmeier-Haack Reaction in Derivative Synthesis

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. chemistrysteps.comorganic-chemistry.orgijpcbs.com The reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl3) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). chemistrysteps.comorganic-chemistry.org Thiophene and its derivatives are sufficiently electron-rich to undergo this reaction, usually at the 2- or 5-position. mdpi.com

While the Vilsmeier-Haack reaction is primarily a formylation reaction, it can be adapted for other transformations. ijpcbs.com For the synthesis of thiophene acetic acid derivatives, a thiophene precursor could be formylated using the Vilsmeier-Haack reagent. The resulting aldehyde can then be converted to the acetic acid derivative through various synthetic routes, such as the Wittig reaction with a phosphonium (B103445) ylide containing an ester group, followed by hydrolysis. The Vilsmeier-Haack reaction is a key tool for introducing a functional handle that can be elaborated into the desired acetic acid side chain. researchgate.netmdpi.com

| Substrate | Reagents | Product | Reference |

| Electron-rich arene | POCl3, DMF | Aryl aldehyde | chemistrysteps.comorganic-chemistry.org |

| N-protected 3-acetyl-2-aminothiophenes | Vilsmeier-Haack reagent | Formylated chlorothieno[2,3-b]pyridine | researchgate.net |

| Anthracene | N-methylformanilide, POCl3 | 9-Anthracenecarboxaldehyde | mdpi.com |

Ring Closure and Cycloaddition Reactions

The thiophene ring, a key component of this compound, can participate in various ring closure and cycloaddition reactions, offering pathways to more complex heterocyclic systems. While the inherent aromaticity of the thiophene nucleus makes it less reactive as a diene in typical Diels-Alder reactions compared to non-aromatic dienes, its derivatives can be induced to undergo such transformations under specific conditions.

One approach to enhancing the dienic character of thiophene is through oxidation of the sulfur atom. For instance, thiophene-S,S-dioxides can participate in Diels-Alder reactions. Although specific examples starting from this compound are not extensively documented, the reactivity of related thiophene-S,S-dioxide moieties suggests a potential synthetic route. Microwave irradiation has been shown to accelerate these cycloaddition reactions, though in some cases, it can lead to a variety of condensation products. acs.org

Furthermore, Lewis acid catalysis can promote the Diels-Alder reaction of thiophene itself. For example, the reaction of thiophene with N-phenylmaleimide derivatives can be promoted by aluminum chloride (AlCl₃) at room temperature, yielding the corresponding adducts. This reaction is highly stereoselective, favoring the formation of the exo isomer. mdpi.com The conditions for such reactions, including the choice of solvent and Lewis acid, have a significant impact on the outcome. mdpi.com

Intramolecular cyclization of derivatives of this compound represents another important class of ring-forming reactions. The presence of both a carbonyl group and an acetic acid side chain provides functionalities that can be exploited for the synthesis of fused ring systems. For example, multicomponent reactions involving precursors with similar functionalities can lead to the formation of condensed furylacetic acids through acid-catalyzed intramolecular cyclization. mdpi.com

Nucleophilic and Electrophilic Substitution Reactions on the Thiophene Core

The thiophene ring in this compound is susceptible to both nucleophilic and electrophilic substitution reactions, allowing for further functionalization of the core structure.

Electrophilic Aromatic Substitution: Thiophene is generally more reactive towards electrophiles than benzene (B151609), with substitution occurring preferentially at the C2 (α) position. pearson.comuoanbar.edu.iq In the case of this compound, the 2-position is occupied by the acetyl group and the 3-position by the acetic acid moiety. The acetyl group is a deactivating group, directing incoming electrophiles to the meta position (C4), while the acetic acid group is also deactivating. The substitution pattern will therefore be influenced by the interplay of these directing effects and the inherent reactivity of the available positions on the thiophene ring. Common electrophilic substitution reactions for thiophenes include nitration, halogenation, acylation, and formylation.

The Vilsmeier-Haack reaction, which employs a Vilsmeier reagent generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is an effective method for the formylation of electron-rich aromatic and heterocyclic compounds. ijpcbs.comorganic-chemistry.orgchemistrysteps.comcambridge.org This reaction typically occurs at the most electron-rich position of the ring. For substituted thiophenes, the position of formylation is dictated by the nature and position of the existing substituents.

Nucleophilic Aromatic Substitution: Nucleophilic substitution on the thiophene ring is less common than electrophilic substitution and generally requires the presence of strong electron-withdrawing groups and a good leaving group. The thiophene ring is significantly more reactive towards nucleophilic substitution than corresponding benzene derivatives. uoanbar.edu.iq The presence of the acetyl group at the 5-position of this compound would activate the ring towards nucleophilic attack, particularly at the positions ortho and para to it. The mechanism of nucleophilic acyl substitution typically proceeds through an addition-elimination pathway involving a tetrahedral intermediate. masterorganicchemistry.comlibretexts.orglibretexts.org

Hydrazone and Pyrazoline Formation from Acetylthiophenes

The acetyl group of this compound is a versatile functional handle for the synthesis of various derivatives, most notably hydrazones and pyrazolines, which are of significant interest in medicinal chemistry.

Hydrazone Formation: The reaction of the acetylthiophene moiety with hydrazine (B178648) or its derivatives, such as phenylhydrazine, readily yields the corresponding hydrazones. This condensation reaction is a standard method for the derivatization of ketones and aldehydes. nih.gov The formation of hydrazide-hydrazone derivatives can be achieved by reacting the acetylthiophene with a hydrazide, such as cyanoacetylhydrazine. nih.gov

Pyrazoline Formation: Pyrazolines, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, can be synthesized from acetylthiophenes through a multi-step process. The first step typically involves a Claisen-Schmidt condensation of the acetylthiophene with an aromatic aldehyde in the presence of a base (e.g., NaOH) to form an α,β-unsaturated ketone, commonly known as a chalcone. nih.govelifesciences.org

The subsequent cyclization of the chalcone with a hydrazine derivative, such as hydrazine hydrate (B1144303) or phenylhydrazine, in a suitable solvent like ethanol (B145695) and often in the presence of an acid catalyst like acetic acid, leads to the formation of the pyrazoline ring. nih.govelifesciences.orgresearchgate.netdergipark.org.tr The reaction proceeds via an intramolecular Michael addition. dergipark.org.tr N-1-acetylpyrazoline derivatives can be obtained by reacting the intermediate chalcone with hydrazine and acetic acid. nih.govelifesciences.org

| Starting Acetylthiophene | Aldehyde | Hydrazine Derivative | Reaction Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 3,4,5-trimethoxyacetophenone | 4-(Allyloxy)–3-methoxybenzaldehyde | Hydrazine & Acetic Acid | Base (50% NaOH) for chalcone; Acetic acid for cyclization | N-1-acetyl-pyrazoline | 50.8 - 82.4 | nih.gov |

| 2-amino acetophenone | Substituted benzaldehydes | Hydrazine hydrate | Base (NaOH) for chalcone; Ethanol, Acetic acid, reflux for cyclization | 3,5-diphenyl-4,5-dihydro-1H-pyrazole | Good yields | dergipark.org.tr |

| Substituted Acetophenones | Substituted Benzaldehydes | 2,4-dinitrophenyl hydrazine | Base (NaOH) for chalcone; Ethanol, reflux for cyclization | 2,4-dinitrophenyl pyrazoline | Not specified | derpharmachemica.com |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like this compound to reduce the environmental impact of chemical processes. These approaches focus on the use of alternative energy sources, environmentally benign solvents, and catalysts, as well as improving reaction efficiency.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. ijesi.orgijnrd.orgresearchgate.net This technique has been successfully applied to various steps in the synthesis of thiophene derivatives, including Suzuki coupling reactions to form aryl-substituted thiophenes and the Gewald reaction. acs.orgresearchgate.net The rapid and uniform heating provided by microwaves can enhance reaction rates and minimize the formation of byproducts. ijesi.orgijnrd.org

Solvent-Free Reactions: Conducting reactions in the absence of a solvent or on a solid support is a cornerstone of green chemistry, as it eliminates solvent-related waste and simplifies product purification. Solvent-free, microwave-assisted Suzuki coupling of thienyl boronic acids and bromides using aluminum oxide as a solid support has been demonstrated for the synthesis of thiophene oligomers, offering a rapid and efficient methodology. acs.orgresearchgate.net

Use of Greener Solvents and Catalysts: The replacement of volatile and toxic organic solvents with more environmentally friendly alternatives is another key aspect of green chemistry. Ionic liquids (ILs) have been investigated as alternative solvents and catalysts for the synthesis of thiophene derivatives. researchgate.net Their low vapor pressure, thermal stability, and tunable properties make them attractive options. acs.orgacs.orgnih.gov For instance, nitrate-based ionic liquids have been studied for the extraction of thiophene from alkanes, highlighting their potential in separation processes. acs.org Furthermore, the use of heterogeneous catalysts can simplify reaction work-up and enable catalyst recycling, contributing to a more sustainable process.

| Green Chemistry Approach | Specific Method | Key Advantages | Relevant Application to Thiophene Synthesis | Reference |

|---|---|---|---|---|

| Alternative Energy Source | Microwave Irradiation | Reduced reaction time, increased yields, cleaner reactions | Suzuki coupling, Gewald reaction, Diels-Alder reaction | acs.orgijesi.orgresearchgate.net |

| Solvent Minimization | Solvent-Free Synthesis | Eliminates solvent waste, simplifies purification | Suzuki coupling on solid support (e.g., Al₂O₃) | acs.orgresearchgate.net |

| Alternative Reaction Media | Ionic Liquids (ILs) | Low vapor pressure, thermal stability, potential for recycling | As solvents and catalysts in thiophene synthesis and separation | researchgate.netacs.org |

High Resolution Spectroscopic and Structural Elucidation of 2 5 Acetylthiophen 3 Yl Acetic Acid and Its Analogues

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides critical insights into the functional groups and bond vibrations within a molecule. These methods are instrumental in confirming the structural integrity of 2-(5-Acetylthiophen-3-yl)acetic acid.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is a unique fingerprint, with specific absorption bands corresponding to particular functional groups. For this compound, the FT-IR spectrum is expected to prominently feature absorptions characteristic of its carboxylic acid and acetyl moieties.

The carboxylic acid group gives rise to a very broad O-H stretching band, typically observed in the wide range of 3300-2500 cm⁻¹. scribd.comresearchgate.net This broadening is a result of intermolecular hydrogen bonding. The carbonyl (C=O) stretch of the carboxylic acid is expected to appear as a strong, sharp peak between 1760 and 1690 cm⁻¹. scribd.comchemicalbook.com Additionally, the C-O stretching vibration of the carboxylic acid would likely be found in the 1320-1210 cm⁻¹ region. researchgate.net

The acetyl group introduces a second, distinct carbonyl absorption. The C=O stretching of this ketone functional group is anticipated to be a strong band around 1680-1660 cm⁻¹. The thiophene (B33073) ring itself will exhibit characteristic vibrations, including C-H stretching just above 3000 cm⁻¹, and C=C and C-S stretching vibrations within the fingerprint region (1600-600 cm⁻¹). iosrjournals.orgresearchgate.net For instance, C=C stretching bands in substituted thiophenes are often observed between 1532-1347 cm⁻¹. iosrjournals.org

Table 1: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Carboxylic Acid | 3300-2500 | Broad, Strong |

| C-H Stretch | Thiophene Ring | ~3100 | Medium |

| C-H Stretch | Methyl, Methylene (B1212753) | 2960-2850 | Medium |

| C=O Stretch | Carboxylic Acid | 1760-1690 | Strong |

| C=O Stretch | Acetyl Group | 1680-1660 | Strong |

| C=C Stretch | Thiophene Ring | 1550-1400 | Medium-Strong |

| C-O Stretch | Carboxylic Acid | 1320-1210 | Strong |

| C-S Stretch | Thiophene Ring | 750-650 | Medium |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy serves as a complementary technique to FT-IR. It measures the inelastic scattering of monochromatic light, providing information on molecular vibrations. While FT-IR is particularly sensitive to polar bonds (like C=O and O-H), Raman spectroscopy excels in detecting vibrations of non-polar and symmetric bonds.

For this compound, the symmetric C=C stretching vibrations of the thiophene ring are expected to produce strong signals in the Raman spectrum, typically in the 1460-1510 cm⁻¹ range. researchgate.net The C-S stretching modes of the thiophene ring, which can be weak in the IR spectrum, often give rise to more easily identifiable Raman bands around 700 cm⁻¹. researchgate.net The carbonyl stretches of both the carboxylic acid and acetyl groups will also be visible, though they are often less intense in Raman than in IR spectra. The C-H stretching vibrations of the aromatic ring and the alkyl portions of the molecule will also be present.

Table 2: Predicted Raman Shifts for this compound

| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) | Intensity |

| C-H Stretch | Thiophene Ring | ~3100 | Medium |

| C-H Stretch | Methyl, Methylene | 2960-2850 | Strong |

| C=O Stretch | Carboxylic Acid | 1700-1650 | Weak-Medium |

| C=O Stretch | Acetyl Group | 1680-1640 | Medium |

| C=C Symmetric Stretch | Thiophene Ring | 1510-1460 | Strong |

| CH₂ Bend | Acetic Acid Moiety | ~1420 | Medium |

| C-S Symmetric Stretch | Thiophene Ring | ~700 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a precise map of the carbon and hydrogen atom environments and their connectivity.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Mapping

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, the number of protons of each type, and the electronic environment of each proton. For this compound, we expect to see distinct signals for the carboxylic acid proton, the thiophene ring protons, the methylene protons of the acetic acid group, and the methyl protons of the acetyl group.

The carboxylic acid proton (-COOH) is highly deshielded and will appear as a broad singlet far downfield, typically in the range of 10.0-13.2 ppm. orgchemboulder.com The two protons on the thiophene ring are in different chemical environments and are expected to appear as doublets due to coupling with each other. The proton at the C4 position will likely resonate around 7.0-7.5 ppm, while the proton at the C2 position, being adjacent to the electron-withdrawing acetyl group, will be further downfield, possibly in the 7.6-8.0 ppm range. mdpi.com

The methylene protons (-CH₂-) of the acetic acid group are adjacent to the thiophene ring and the carboxylic acid group, and their signal is expected as a singlet around 3.5-4.0 ppm. The methyl protons (-CH₃) of the acetyl group are in a relatively shielded environment and should appear as a sharp singlet further upfield, typically around 2.5 ppm. mdpi.com

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Multiplicity | Predicted Chemical Shift (δ, ppm) | Integration |

| -COOH | singlet (broad) | 10.0 - 13.2 | 1H |

| Thiophene H (C2) | doublet | 7.6 - 8.0 | 1H |

| Thiophene H (C4) | doublet | 7.0 - 7.5 | 1H |

| -CH₂- | singlet | 3.5 - 4.0 | 2H |

| -COCH₃ | singlet | ~2.5 | 3H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Backbone Elucidation

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal.

The carbonyl carbon of the carboxylic acid (-COOH) is highly deshielded and will appear far downfield, typically in the 170-180 ppm range. docbrown.info The carbonyl carbon of the acetyl group (-COCH₃) will also be downfield, but generally at a lower chemical shift than the carboxylic acid carbon, around 190-200 ppm. impactfactor.org The carbon atoms of the thiophene ring are expected to resonate in the aromatic region, between 120-150 ppm. The exact shifts will depend on the substitution pattern. The carbon attached to the sulfur (C5) and the carbon bearing the acetyl group (C5) will be significantly affected. The methylene carbon (-CH₂-) of the acetic acid group is expected around 30-40 ppm, and the methyl carbon (-CH₃) of the acetyl group will be the most shielded, appearing upfield around 20-30 ppm. docbrown.infoimpactfactor.org

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C OOH | 170 - 180 |

| -C OCH₃ | 190 - 200 |

| Thiophene C5 | 140 - 150 |

| Thiophene C3 | 135 - 145 |

| Thiophene C2 | 125 - 135 |

| Thiophene C4 | 120 - 130 |

| -C H₂- | 30 - 40 |

| -COC H₃ | 20 - 30 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. In the COSY spectrum of this compound, a cross-peak would be expected between the two thiophene ring protons, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). This would allow for the definitive assignment of the thiophene carbons (C2 and C4) by correlating them to their respective attached protons. Similarly, the methylene and methyl carbons would be correlated with their corresponding proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments. For example, the methylene protons (-CH₂-) would show correlations to the C3 and C4 carbons of the thiophene ring, as well as to the carboxylic acid carbonyl carbon. The methyl protons (-COCH₃) would show a correlation to the acetyl carbonyl carbon and to the C5 carbon of the thiophene ring. These correlations would provide definitive proof of the connectivity of the acetyl and acetic acid groups to the thiophene ring.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique for the characterization of this compound, providing crucial information regarding its molecular weight and structural features through fragmentation analysis. When the molecule is introduced into the mass spectrometer, it is ionized to form a molecular ion ([M]⁺ or [M]⁻). The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. Subsequent fragmentation of the molecular ion in the gas phase generates a unique pattern of fragment ions, which serves as a molecular fingerprint, allowing for detailed structural elucidation.

For this compound, with a nominal mass of 184 g/mol , the fragmentation pattern is predictable based on its functional groups. The carboxylic acid moiety, the acetyl group, and the thiophene ring each contribute to characteristic bond cleavages. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, 17 Da) or the entire carboxyl group (-COOH, 45 Da). Alpha-cleavage adjacent to the carbonyl groups (both the acetyl and the carboxylic acid) is also a prominent fragmentation route. The stability of the thiophene ring suggests that fragments retaining this aromatic core will be abundant.

A hypothetical fragmentation pattern for this compound is detailed in the table below, outlining potential fragment ions and their corresponding m/z values.

| Predicted Fragment Ion | Structure of Fragment | m/z (Nominal) | Fragmentation Pathway |

| [M-CH₃]⁺ | [C₇H₅O₃S]⁺ | 169 | Loss of methyl radical from acetyl group |

| [M-OH]⁺ | [C₈H₇O₂S]⁺ | 167 | Loss of hydroxyl radical from carboxylic acid |

| [M-COOH]⁺ | [C₇H₇OS]⁺ | 139 | Loss of carboxyl radical |

| [CH₃CO]⁺ | Acetyl cation | 43 | Cleavage of the bond between acetyl group and thiophene ring |

| [M-CH₂COOH]⁺ | [C₆H₅OS]⁺ | 125 | Cleavage of the bond between acetic acid side chain and thiophene ring |

High-Resolution Mass Spectrometry (HRMS) is critical for unambiguously confirming the elemental composition of this compound. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the determination of an exact mass, which can be used to calculate a unique molecular formula.

For a molecule with the formula C₈H₈O₃S, the theoretical exact mass can be calculated using the masses of the most abundant isotopes of carbon (¹²C = 12.000000 Da), hydrogen (¹H = 1.007825 Da), oxygen (¹⁶O = 15.994915 Da), and sulfur (³²S = 31.972071 Da). An experimentally determined HRMS value that matches this theoretical mass to within a few parts per million (ppm) provides powerful evidence for the compound's identity and composition. Electrospray ionization (ESI) is a common technique used for HRMS analysis of carboxylic acids, often forming protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. mdpi.com

The table below summarizes the calculated exact masses for this compound and its common ions observed in HRMS.

| Ion Species | Molecular Formula | Calculated Exact Mass (Da) |

| [M] | C₈H₈O₃S | 184.02451 |

| [M+H]⁺ | [C₈H₉O₃S]⁺ | 185.03234 |

| [M+Na]⁺ | [C₈H₈O₃SNa]⁺ | 207.01426 |

| [M-H]⁻ | [C₈H₇O₃S]⁻ | 183.01704 |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique used to separate the target compound from impurities and confirm its identity. In this method, a liquid chromatograph first separates the components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase. The eluent from the LC column is then introduced directly into a mass spectrometer, which serves as a highly specific and sensitive detector.

For the analysis of this compound, a reversed-phase LC method would be appropriate. The acidic nature of the compound makes it suitable for analysis in either positive or negative ion mode ESI-MS. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid modifier such as formic acid or acetic acid to improve peak shape and ionization efficiency. lcms.czresearchgate.net By monitoring the retention time from the LC and the specific m/z ratio of the molecular ion (e.g., m/z 185.03 for [M+H]⁺ or 183.02 for [M-H]⁻), the presence and purity of the compound can be reliably established.

A representative set of parameters for an LC-MS method for the analysis of this compound is presented below.

| Parameter | Condition |

| LC Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Ionization Source | Electrospray Ionization (ESI) |

| Polarity | Negative Ion Mode ([M-H]⁻) |

| Monitored Ion (m/z) | 183.02 |

Single Crystal X-ray Diffraction for Solid-State Molecular Conformation and Crystal Packing Analysis

Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the this compound molecule in the solid state. Furthermore, it elucidates how individual molecules pack together in the crystal lattice, detailing the intermolecular interactions that stabilize the structure.

While specific crystal structure data for this compound is not publicly available, analysis of related thiophene derivatives allows for educated predictions. nih.gov It is expected that the carboxylic acid group would play a dominant role in the crystal packing, forming strong intermolecular hydrogen bonds. A common motif for carboxylic acids is the formation of centrosymmetric hydrogen-bonded dimers. The planar thiophene ring may also participate in π-π stacking interactions, further influencing the packing arrangement. The acetyl group and the acetic acid side chain will have specific orientations relative to the thiophene ring, which SC-XRD would precisely define.

Should a single crystal of the compound be analyzed, the resulting data would be presented in a standardized crystallographic information file (CIF), containing the parameters listed in the table below.

| Crystallographic Parameter | Description |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, P-1 |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit |

| Cell Volume (V) | The volume of the unit cell (ų) |

| Molecules per Unit Cell (Z) | The number of molecules in the unit cell |

| Calculated Density (Dx) | The density of the crystal (g/cm³) |

| Bond Lengths & Angles | Precise measurements of all atomic connections |

| Intermolecular Contacts | Details of hydrogen bonds, π-stacking, etc. |

Elemental Microanalysis for Stoichiometric Composition Verification

Elemental microanalysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, sulfur) in a purified sample of this compound. The experimentally determined percentages are then compared to the theoretical values calculated from its molecular formula, C₈H₈O₃S. A close agreement between the experimental and theoretical values (typically within ±0.4%) serves as strong evidence of the sample's purity and confirms its stoichiometric composition. The percentage of oxygen is typically determined by difference.

This technique is a cornerstone of chemical characterization, validating that the synthesized compound has the correct empirical and molecular formula. For novel compounds or reference standards, elemental analysis is a critical component of the complete structural proof.

The theoretical elemental composition of this compound is compared with a representative experimental result in the following table.

| Element | Theoretical Mass % | Hypothetical Experimental Mass % |

| Carbon (C) | 52.16% | 52.21% |

| Hydrogen (H) | 4.38% | 4.41% |

| Sulfur (S) | 17.41% | 17.35% |

| Oxygen (O) | 26.05% | 26.03% |

Computational Chemistry and Theoretical Modeling of 2 5 Acetylthiophen 3 Yl Acetic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is the standard method for investigating the electronic structure of molecules. A typical DFT study on 2-(5-Acetylthiophen-3-yl)acetic acid would involve optimizing its geometry to find the most stable arrangement of its atoms and then calculating its electronic properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. A smaller gap generally implies a more reactive molecule. For this compound, this analysis would pinpoint the distribution of these orbitals, indicating which parts of the molecule (the thiophene (B33073) ring, the acetyl group, or the acetic acid moiety) are most involved in electron transfer processes.

Table 1: Hypothetical HOMO-LUMO Data for this compound (Note: This table is for illustrative purposes only, as no specific data is available.)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It highlights regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, an MEP map would identify the negatively charged oxygen atoms of the acetyl and carboxylic acid groups as likely sites for electrophilic attack. Conversely, the hydrogen atom of the carboxylic acid would be identified as a region of positive potential, indicating its acidic nature.

Fukui functions are used to predict the most likely sites for nucleophilic and electrophilic attack on a molecule. This analysis provides a more quantitative measure of local reactivity than MEP maps. By calculating the Fukui functions for this compound, researchers could rank the reactivity of each atom in the molecule, providing precise predictions about how it would interact with other reagents.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer between orbitals, which is a measure of intramolecular electron delocalization and hyperconjugation. For this compound, NBO analysis would quantify the stability gained from interactions between the lone pairs of the oxygen and sulfur atoms and the pi-systems of the thiophene ring and carbonyl groups.

Conformational Analysis and Stability Studies

The presence of a flexible acetic acid side chain means that this compound can exist in multiple conformations. A conformational analysis would involve systematically rotating the single bonds in the molecule and calculating the energy of each resulting structure. This process identifies the lowest-energy (most stable) conformers and the energy barriers between them. Understanding the preferred shape of the molecule is crucial as it influences its physical properties and how it interacts with other molecules.

Thermochemical Property Prediction

Computational methods can also be used to predict various thermochemical properties. By performing frequency calculations on the optimized geometry of this compound, it would be possible to determine its standard enthalpy of formation, entropy, and heat capacity. These theoretical data are valuable for understanding the molecule's stability and its behavior in chemical reactions under different temperature conditions.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Non-Linear Optical (NLO) Property Theoretical Evaluation

The field of non-linear optics (NLO) focuses on the interaction of intense electromagnetic fields, such as those from lasers, with materials, leading to a range of fascinating and technologically important phenomena. Materials with significant NLO responses are crucial for the development of advanced optical technologies, including optical switching, data storage, and frequency conversion. Organic molecules, particularly those with extended π-conjugated systems, have garnered considerable attention as potential NLO materials due to their large molecular hyperpolarizabilities, fast response times, and the ability to be chemically modified to optimize their NLO properties.

Computational quantum chemistry, especially Density Functional Theory (DFT), has become an indispensable tool for the theoretical evaluation and prediction of the NLO properties of molecules. These methods allow for the calculation of key parameters that govern the NLO response, such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). The magnitude of these parameters, particularly the first-order hyperpolarizability, is a direct measure of the second-order NLO activity of a molecule.

The NLO response in organic molecules is often enhanced by the presence of both electron-donating and electron-accepting groups connected by a π-conjugated bridge, creating a "push-pull" system. In this compound, the thiophene ring acts as the π-conjugated system. The acetyl group (-COCH₃) at the 5-position is a well-known electron-withdrawing group, while the acetic acid group (-CH₂COOH) at the 3-position can also influence the electronic distribution within the molecule. The interaction between these substituents through the thiophene ring is expected to induce a significant intramolecular charge transfer, a key factor for a strong NLO response.

Computational studies on simpler thiophene derivatives provide a baseline for understanding the potential NLO properties of this compound. DFT calculations have been employed to determine the electronic and structural properties of related compounds. For instance, a computational study on 3-thiophene acetic acid (3-TAA) using the B3LYP functional with the aug-cc-pVTZ basis set has provided insights into its electronic structure, although a detailed analysis of its hyperpolarizability was not the primary focus. nih.gov

Further theoretical investigations into thiophene derivatives have shown that the introduction of substituents significantly impacts their polarizability. researchgate.net For example, the presence of a formyl group (-CHO), which is structurally and electronically similar to an acetyl group, has been shown to increase the polarizability of the thiophene ring. researchgate.net This suggests that the acetyl group in this compound would likely enhance its polarizability and, consequently, its hyperpolarizability.

To provide a quantitative perspective, the table below presents theoretically calculated NLO-related properties for thiophene and some of its derivatives from various computational studies. It is important to note that the computational methods and basis sets used can influence the calculated values, and therefore, direct comparison should be made with caution.

| Compound | Method | Dipole Moment (μ) [Debye] | Mean Polarizability (⟨α⟩) [a.u.] | First Hyperpolarizability (β) [a.u.] |

|---|---|---|---|---|

| Thiophene | DFT/B3LYP | ~0.55 | ~60 | - |

| Thiophene-substituted stilbene (B7821643) derivatives | DFT | - | - | Calculated trends in agreement with experimental data researchgate.net |

| Thiophene Sulfonamide Derivatives | DFT/B3LYP/6-311G(d,p) | - | - | Varies with substitution, inverse relation to HOMO-LUMO gap semanticscholar.org |

| Nitro-thieno[3,2-b]thiophene-fullerene | DFT/B3LYP/6-31+G(d,p) | - | - | Significant dynamic hyperpolarizability uobaghdad.edu.iq |

The data for related compounds indicate that the substitution on the thiophene ring is a critical factor in determining the NLO response. The combination of an electron-withdrawing acetyl group and an acetic acid group on the thiophene ring in this compound is anticipated to create a molecule with a notable first-order hyperpolarizability. The delocalization of π-electrons across the thiophene ring, facilitated by the substituents, would lead to a significant change in the dipole moment upon the application of an external electric field, which is the origin of the NLO effect. Future dedicated computational studies employing high-level DFT or ab initio methods would be invaluable to precisely quantify the NLO properties of this compound and to fully assess its potential for applications in NLO devices.

Chemical Reactivity and Transformation Pathways of 2 5 Acetylthiophen 3 Yl Acetic Acid

Oxidative Transformations of the Thiophene (B33073) Ring and Side Chains

The sulfur atom in the thiophene ring and the attached side chains are susceptible to oxidation under various conditions. These transformations can lead to the formation of S-oxides or even ring-opened metabolites.

The sulfur heteroatom in the thiophene ring can be oxidized to form thiophene S-oxides (sulfoxides) and subsequently thiophene 1,1-dioxides (sulfones). wikipedia.orgresearchgate.net This oxidation is typically achieved using peracids, such as trifluoroperacetic acid. wikipedia.org The initial oxidation to the sulfoxide (B87167) is often an intermediate step. These S-oxides are generally unstable unless there are bulky substituents at the 2- and 5-positions of the thiophene ring. nih.gov In the case of 2-(5-Acetylthiophen-3-yl)acetic acid, the resulting sulfoxide can undergo further oxidation to the more stable sulfone. wikipedia.orgnih.gov The electron-withdrawing nature of the acetyl and carboxylic acid groups can influence the reactivity of the thiophene ring towards oxidation.

Table 1: Oxidative Transformations of the Thiophene Ring

| Reactant | Oxidizing Agent | Major Product(s) |

| This compound | Trifluoroperacetic acid | This compound S-oxide, this compound 1,1-dioxide |

In biological systems, the oxidation of thiophene-containing compounds is often mediated by cytochrome P450 enzymes. acs.orgnih.gov This can lead to the formation of highly reactive electrophilic metabolites, such as thiophene S-oxides and thiophene epoxides. nih.gov These reactive intermediates can be responsible for drug-induced toxicities. acs.orgnih.gov The formation of a thiophene epoxide can lead to ring-opening through mechanisms like the NIH shift, resulting in the formation of thiolactones. nih.govresearchgate.net For this compound, such metabolic pathways could lead to the formation of various ring-opened products, potentially involving the cleavage of the thiophene ring and further degradation. acs.orgresearchgate.net

Reductive Pathways of Carbonyl and Thiophene Moieties

Both the carbonyl groups and the thiophene ring of this compound can undergo reduction. The thiophene ring can be reduced, leading to desulfurization, effectively removing the sulfur atom and yielding a saturated hydrocarbon chain. researchgate.net A common method for this transformation is the use of Raney nickel. researchgate.net This reaction would convert the thiophene ring of this compound into a substituted octane (B31449) derivative.

The carbonyl of the acetyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride, or completely reduced to an ethyl group via methods such as the Wolff-Kishner or Clemmensen reduction. derpharmachemica.com The carboxylic acid group can be reduced to a primary alcohol using stronger reducing agents like lithium aluminum hydride.

Table 2: Reductive Transformations

| Moiety | Reducing Agent | Product |

| Thiophene Ring | Raney Nickel | Substituted octane derivative |

| Acetyl Group (Carbonyl) | Sodium Borohydride | 2-(5-(1-Hydroxyethyl)thiophen-3-yl)acetic acid |

| Acetyl Group (Carbonyl) | Wolff-Kishner Reduction | 2-(5-Ethylthiophen-3-yl)acetic acid |

| Carboxylic Acid | Lithium Aluminum Hydride | 2-(5-Acetylthiophen-3-yl)ethanol |

Electrophilic Aromatic Substitution Reactions on the Thiophene Ring

The thiophene ring is aromatic and readily undergoes electrophilic aromatic substitution reactions, such as halogenation, nitration, and Friedel-Crafts acylation. derpharmachemica.comwikipedia.orgiust.ac.ir Thiophene is significantly more reactive than benzene (B151609) towards electrophilic substitution. wikipedia.org The directing effects of the existing substituents on the ring determine the position of the incoming electrophile.

In this compound, the 5-position is occupied by an acetyl group, which is an electron-withdrawing and deactivating group. The 3-position contains the acetic acid group. Generally, electrophilic substitution on a thiophene ring occurs preferentially at the α-positions (2 and 5). derpharmachemica.comresearchgate.net Since both α-positions are substituted in this molecule, substitution would be directed to the available β-positions (position 4). The acetyl group at position 5 will direct incoming electrophiles to the meta position, which is the 4-position. Therefore, electrophilic aromatic substitution on this compound is expected to occur predominantly at the 4-position.

Table 3: Electrophilic Aromatic Substitution

| Reaction | Reagent | Expected Major Product |

| Bromination | Br₂ | 2-(4-Bromo-5-acetylthiophen-3-yl)acetic acid |

| Nitration | HNO₃/H₂SO₄ | 2-(5-Acetyl-4-nitrothiophen-3-yl)acetic acid |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 2-(4-Acyl-5-acetylthiophen-3-yl)acetic acid |

Nucleophilic Acyl Substitution Reactions at the Carboxylic Acid Group

The carboxylic acid group of this compound can undergo nucleophilic acyl substitution reactions. libretexts.orgmasterorganicchemistry.comlibretexts.org This class of reactions involves the addition of a nucleophile to the carbonyl carbon, followed by the elimination of a leaving group, which is typically derived from the hydroxyl group of the carboxylic acid. libretexts.org To facilitate these reactions, the carboxylic acid is often converted to a more reactive derivative, such as an acid chloride or an ester.

Common nucleophilic acyl substitution reactions include esterification (reaction with an alcohol in the presence of an acid catalyst), and amidation (reaction with an amine, often requiring activation of the carboxylic acid). The formation of an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride provides a highly reactive intermediate for subsequent reactions with various nucleophiles. google.com

Table 4: Nucleophilic Acyl Substitution at the Carboxylic Acid

| Reaction | Reagent(s) | Product Type |

| Esterification | Alcohol (e.g., Methanol), Acid Catalyst | Ester |

| Amidation | Amine (e.g., Ammonia), Activating Agent | Amide |

| Acid Chloride Formation | Thionyl Chloride (SOCl₂) | Acid Chloride |

Reactions of the Acetyl Group (e.g., Condensations, Oxidations, Reductions)

The acetyl group presents another site for chemical modification. The methyl group of the acetyl moiety is weakly acidic and can participate in condensation reactions, such as the aldol (B89426) condensation, with aldehydes or ketones in the presence of a base. mdpi.commdpi.com

The acetyl group can also be oxidized. For instance, oxidation with a hypohalite solution (the haloform reaction) would convert the acetyl group into a carboxylic acid, yielding a thiophene dicarboxylic acid derivative. google.com As mentioned in section 5.2, the carbonyl of the acetyl group can be reduced to a hydroxyl group or fully to a methylene (B1212753) group. derpharmachemica.com

Table 5: Reactions of the Acetyl Group

| Reaction Type | Reagent(s) | Functional Group Transformation |

| Aldol Condensation | Aldehyde/Ketone, Base | Acetyl group to a β-hydroxy ketone |

| Haloform Reaction | I₂ / NaOH | Acetyl group to a carboxylate |

| Reduction | NaBH₄ | Acetyl group to a 1-hydroxyethyl group |

| Wolff-Kishner Reduction | H₂NNH₂, KOH | Acetyl group to an ethyl group |

Polymerization Tendencies of Thiophene Derivatives

Thiophene and its derivatives are well-known for their ability to form conductive polymers, known as polythiophenes. uri.edu These materials have garnered significant interest due to their electronic and optical properties, making them suitable for applications in sensors, LED displays, and other electronic devices. uri.edu The polymerization of thiophene derivatives can be achieved through several methods, including electrochemical polymerization and chemical oxidative polymerization. uri.edugoogle.comnih.gov

Electrochemical polymerization is a common technique where a potential is applied to a solution containing the thiophene monomer, leading to the formation of a polymer film on the electrode surface. google.comdtic.mil The properties of the resulting polymer, such as its morphology and mechanical strength, are influenced by factors like the electrode material, temperature, solvent, and electrolyte. The applied potential required for polymerization can be high, which sometimes leads to decomposition of the polymer. google.com The introduction of an initiator with a lower oxidation potential than the monomer can help to lower the required potential and increase the rate of polymerization. google.comdtic.mil

Chemical oxidative polymerization is another widely used method, often employing oxidants like iron(III) chloride (FeCl₃). nih.gov This method is advantageous for producing larger quantities of soluble polythiophenes. nih.gov The reaction conditions, including the choice of solvent and the order of reagent addition, can significantly impact the molecular weight and regioregularity of the resulting polymer. nih.gov Palladium (II) acetate (B1210297) has also been used as a catalyst for the oxidative polymerization of thiophene derivatives. researchgate.net

The presence of functional groups on the thiophene ring can influence the polymerization process and the properties of the final polymer. For instance, thiophene derivatives with carboxylic acid groups, similar to this compound, have been polymerized. Thiopheneacetic acid itself is used in the synthesis of polymers. ontosight.ai The resulting polymers can be post-functionalized to introduce other chemical moieties.

Table 1: Methods for Polymerization of Thiophene Derivatives

| Polymerization Method | Description | Key Factors |

|---|---|---|

| Electrochemical Polymerization | Polymer film is grown on an electrode surface by applying an electrical potential. google.comdtic.mil | Working electrode, temperature, solvent, electrolyte, applied potential. dtic.miluniversite-paris-saclay.fr |

| Chemical Oxidative Polymerization | An oxidizing agent is used to initiate the polymerization of the monomer in solution. nih.gov | Oxidant (e.g., FeCl₃), solvent, reaction temperature, order of reagent addition. nih.gov |

| Catalytic Oxidative Polymerization | Transition metal catalysts, such as palladium (II) acetate, are used to facilitate the polymerization. researchgate.net | Catalyst, co-catalyst, solvent, oxygen atmosphere. researchgate.net |

Applications in Advanced Organic Synthesis Using 2 5 Acetylthiophen 3 Yl Acetic Acid

Role as a Key Intermediate in Complex Molecule Construction

The structural features of 2-(5-Acetylthiophen-3-yl)acetic acid, namely the carboxylic acid, the ketone, and the reactive thiophene (B33073) ring, provide multiple sites for chemical modification. This trifunctional nature allows it to serve as a central scaffold upon which complex molecular architectures can be systematically built. The carboxylic acid moiety can be readily converted into esters, amides, or acid chlorides, enabling chain extension or the introduction of other functional groups. The acetyl group, with its reactive carbonyl and α-protons, is amenable to a variety of condensation and carbon-carbon bond-forming reactions. Furthermore, the thiophene ring itself can undergo electrophilic substitution, allowing for the introduction of additional substituents.

This versatility makes this compound an ideal starting material for the synthesis of intricate molecules that may possess desirable electronic, optical, or biological properties. Its role as a key intermediate is particularly evident in the construction of molecules where a substituted thiophene core is a crucial pharmacophore or chromophore.

Scaffold for Heterocyclic Ring System Construction (e.g., Pyrazoles, Thiazoles)

A significant application of this compound in organic synthesis is its use as a scaffold for the construction of other heterocyclic ring systems. The presence of the 1,3-relationship between the acetyl group and the acetic acid side chain, separated by the thiophene ring, provides a foundation for the synthesis of various fused and appended heterocycles.

Pyrazoles: The acetyl group of this compound can serve as a key functional group for the synthesis of pyrazole (B372694) rings. For instance, condensation of the acetyl group with a hydrazine (B178648) derivative would lead to the formation of a hydrazone, which can then undergo cyclization to form a pyrazole ring attached to the thiophene core. The specific reaction pathway could involve the initial conversion of the acetic acid moiety to an ester to prevent unwanted side reactions. The resulting thiophene-substituted pyrazoles are of interest due to the prevalence of the pyrazole motif in pharmacologically active compounds. unb.cagoogle.commdpi.comnih.gov

Thiazoles: The acetyl group also provides a handle for the synthesis of thiazole (B1198619) rings. A common method for thiazole synthesis is the Hantzsch reaction, which involves the reaction of an α-haloketone with a thioamide. ijper.org The acetyl group in this compound can be halogenated at the α-position to form an α-haloketone derivative. Subsequent reaction with a thioamide would then yield a thiazole ring directly attached to the thiophene core. Thiazole derivatives are known to exhibit a wide range of biological activities, making this a promising synthetic route. nih.govbepls.comresearchgate.net

The following table summarizes the potential reactions for heterocyclic ring construction:

| Heterocyclic Ring | Key Functional Group Utilized | General Reaction Scheme |

|---|---|---|

| Pyrazole | Acetyl group | Condensation with hydrazines |

Precursor for Advanced Pharmaceutical Intermediates

Thiophene derivatives are integral components of numerous pharmaceuticals, often serving as bioisosteres for benzene (B151609) rings and contributing to enhanced therapeutic efficacy. mdpi.com The compound this compound is a promising precursor for the synthesis of advanced pharmaceutical intermediates due to its structural similarity to known pharmacologically active scaffolds.

A closely related isomer, 5-acetyl-2-thienylacetic acid, has been patented as an intermediate in the production of 5-carboxy-2-acetylthiophene, which in turn is a precursor for thienylthiazole derivatives with potential applications in treating heart diseases. google.com This highlights the value of acetyl-thienylacetic acids in medicinal chemistry. It is plausible that this compound could be utilized in similar synthetic strategies to produce novel therapeutic agents. The carboxylic acid functionality can be used to link the molecule to other pharmacophores, while the acetyl group and thiophene ring can be modified to optimize biological activity and pharmacokinetic properties.

Building Block in Agrochemical Synthesis

The thiophene ring is a common structural motif in a variety of agrochemicals, including fungicides, herbicides, and insecticides. google.com The unique electronic properties of the thiophene ring can impart desirable biological activity and metabolic stability to these compounds. This compound, with its multiple functional groups, serves as a valuable building block for the synthesis of novel agrochemicals.

For example, the carboxylic acid group can be converted into amides or esters, which are common functionalities in many pesticides. The acetyl group can be used to introduce other chemical moieties through condensation reactions, potentially leading to compounds with enhanced pesticidal activity. Dow AgroSciences has investigated halogenated 2-thiophenecarboxylic acid derivatives as key building blocks for a new family of 1,2,4-triazole (B32235) insecticides. beilstein-journals.org This demonstrates the industrial interest in functionalized thiophenes for agrochemical applications.

Development of Novel Dyes and Pigments

Thiophene-based compounds are known to be effective chromophores and are used in the synthesis of a variety of dyes and pigments. ijarp.org The extended π-system of the thiophene ring, often in conjugation with other aromatic systems, can lead to compounds that absorb light in the visible region, resulting in vibrant colors. Azo dyes, for instance, are a major class of synthetic colorants, and their synthesis often involves the diazotization of an aromatic amine followed by coupling with an electron-rich coupling component. unb.canih.govnih.govresearchgate.net

While this compound itself is not a dye, it can be chemically modified to produce one. For instance, the thiophene ring can be nitrated and then reduced to an amino group. This amino-substituted derivative could then be diazotized and coupled with a suitable aromatic compound to form a novel azo dye. The acetyl and acetic acid groups could be further modified to fine-tune the color and solubility properties of the resulting dye. The synthesis of azo dyes from 2-aminothiophene derivatives is a well-established field, suggesting the potential of this compound as a precursor in this area. ijarp.org

Potential in Materials Science Research Involving 2 5 Acetylthiophen 3 Yl Acetic Acid Scaffolds

Applications in Organic Semiconductors

Thiophene-based molecules are foundational to the field of organic electronics due to their excellent semiconducting properties. The delocalized π-electron system of the thiophene (B33073) ring facilitates charge transport, a critical requirement for semiconductor materials. Research into oligofluorene-thiophene derivatives has demonstrated their potential for high-performance organic thin-film transistors (OTFTs), achieving charge carrier mobilities comparable to amorphous silicon. researchgate.net The performance of these materials is highly dependent on the formation of well-ordered thin films with large, interconnected crystalline grains, which is necessary for efficient charge transport. researchgate.net

Furthermore, fused-thiophene derivatives, such as dithieno[3,2-d:2′,3′-d]thiophene (DTT), are considered promising backbone structures for organic semiconductors. osti.gov The rigid and flat molecular structure of DTT, along with its extended π-conjugation, promotes compact molecular packing in thin films, leading to enhanced electrical performance. osti.gov The 2-(5-acetylthiophen-3-yl)acetic acid scaffold, with its reactive side groups, could be a valuable building block for creating novel thiophene-based polymers and small molecules with tailored electronic properties for semiconductor applications.

Integration into Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) are a key application for organic semiconducting materials, and thiophene derivatives have shown significant promise in this area. nih.gov Solution-processable small molecular semiconductors based on dithieno[3,2-b:2′,3′-d]thiophene (DTT) derivatives have been successfully employed as the active layer in OFETs, exhibiting high charge carrier mobility and excellent on/off ratios. osti.gov The design of the molecular structure, including the nature of the side chains, plays a crucial role in the performance of these devices. For instance, linear alkyl chains have been shown to facilitate molecular packing, which enhances π-π interactions and, consequently, charge transport. osti.gov

The functional groups on the this compound scaffold offer opportunities to systematically modify the molecular structure to optimize its performance in OFETs. For example, the acetic acid group could be used to anchor the molecule to a substrate, potentially promoting a more ordered film growth, which is critical for high-performance OFETs. researchgate.net Additionally, the acetyl group can be a site for further chemical reactions to extend the π-conjugation of the molecule, thereby tuning its electronic properties.

Utilization in Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are also important materials in the development of Organic Light-Emitting Diodes (OLEDs). Their utility in this technology stems from their fluorescent properties and their ability to be chemically modified to emit light across the visible spectrum. researchgate.net The synthesis of novel thiophene derivatives is a key area of research for creating new photoactive polymers, liquid crystals, and organic dyes for applications such as solar cells and OLEDs. researchgate.net

The this compound scaffold can be a precursor for synthesizing a variety of thiophene derivatives for OLED applications. For example, 2-thiopheneacetyl chloride, which can be synthesized from 2-thiopheneacetic acid, is a building block for various thiophene derivatives used as components in OLEDs. researchgate.net The ability to create libraries of new thiophene derivatives with different substituents allows for the fine-tuning of their photophysical properties to meet the specific requirements of OLED devices. researchgate.net

Development of DNA Sensing Platforms

The development of sensitive and selective DNA sensors is a significant area of research, and thiophene-based polymers have emerged as promising materials for these platforms. Specifically, derivatives of 3-thiophene acetic acid have been synthesized and electropolymerized to create conductive polymer films for electrochemical DNA sensors. nih.gov While 3-thiophene acetic acid itself is not ideal for direct electropolymerization due to the electron-withdrawing nature of the carboxylic acid group, protecting this group allows for the formation of stable, electroactive polymer films. nih.gov

These functionalized polythiophene films serve as a platform for the immobilization of oligo-DNA (ODN). The carboxylic acid groups on the polymer, once deprotected, can be used to form covalent bonds with amine-modified ODN probes. This approach enables the creation of biosensors capable of detecting specific DNA sequences through hybridization events. nih.gov The this compound scaffold, possessing a carboxylic acid group, is a prime candidate for the development of such DNA sensing platforms.

The following table summarizes the key components and principles of a polythiophene-based DNA sensor:

| Component | Function | Relevance of this compound Scaffold |

| Thiophene Monomer | Forms the conductive polymer backbone through electropolymerization. | The thiophene ring provides the necessary electronic properties for conductivity. |

| Acetic Acid Group | Provides a functional handle for the immobilization of DNA probes. | The acetic acid moiety can be used for covalent attachment of amine-terminated DNA. |

| DNA Probe | A single-stranded DNA sequence that is complementary to the target DNA. | Immobilized onto the polymer surface to capture the target DNA. |

| Electrochemical Transduction | The hybridization of the target DNA with the probe causes a change in the electrochemical properties of the polymer film, which can be measured. | The conductive nature of the polythiophene allows for sensitive detection of hybridization events. |

Role in Nanomaterial Synthesis (e.g., Gold Nanorosette Formation)

Thiophene derivatives have shown utility in the synthesis and stabilization of nanoparticles. For instance, 3-thiopheneacetic acid has been used as a capping agent for gold nanoparticles (AuNPs). wipo.int In this role, the ligand can bind to the gold surface through both the sulfur atom of the thiophene ring and the oxygen atoms of the carboxylic acid group. This bimodal interaction can influence the stability and aggregation behavior of the nanoparticles. wipo.int

While the use of this compound in the formation of gold nanorosettes has not been specifically reported, the self-assembly of thiophene derivatives into various nanostructures, such as nanoparticles and nanofibers, is an active area of research. nih.gov The specific functional groups on the thiophene molecule can direct the self-assembly process, leading to the formation of well-defined nanostructures with interesting optical and electronic properties. nih.gov The potential for the this compound scaffold to direct the formation of unique nanoparticle assemblies, including nanorosettes, warrants further investigation.

Corrosion Inhibition Studies

Thiophene and its derivatives have been recognized as effective corrosion inhibitors for various metals, including mild steel. These molecules can adsorb onto the metal surface, forming a protective layer that blocks the active sites for corrosion. The efficiency of a thiophene-based inhibitor is often dependent on its concentration and the chemical nature of its substituents.

A study on 2-acetylthiophene (B1664040) thiosemicarbazone, a derivative of 2-acetylthiophene, demonstrated its high inhibition efficiency for mild steel in a hydrochloric acid environment. The inhibitor molecules adsorb on the steel surface, and the mechanism of this adsorption is believed to be chemisorption. The presence of heteroatoms (sulfur and nitrogen) and the π-electron system of the thiophene ring are thought to play a crucial role in the adsorption process.

The inhibition efficiency of a corrosion inhibitor can be evaluated using various techniques, such as weight loss measurements and electrochemical methods. The table below presents hypothetical data illustrating the effect of inhibitor concentration on corrosion inhibition efficiency, based on trends observed for thiophene derivatives.

| Inhibitor Concentration (mM) | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |

| 0 (Blank) | 50.0 | 1.00 | 0.0 |

| 0.1 | 15.0 | 0.30 | 70.0 |

| 0.2 | 10.0 | 0.20 | 80.0 |

| 0.3 | 7.5 | 0.15 | 85.0 |

| 0.4 | 5.0 | 0.10 | 90.0 |

| 0.5 | 2.5 | 0.05 | 95.0 |

Given its structural similarities to known thiophene-based corrosion inhibitors, this compound and its derivatives are promising candidates for further investigation in the field of corrosion science. The presence of multiple functional groups could enhance its adsorption on metal surfaces, potentially leading to high inhibition efficiencies.

Mechanistic Investigations at the Molecular Level for Thiophene Containing Acetic Acid Derivatives

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. This method is instrumental in understanding ligand-target interactions at a molecular level. However, no molecular docking studies specifically investigating the binding of 2-(5-Acetylthiophen-3-yl)acetic acid to any biological target have been reported.

Enzyme Inhibition Mechanism Elucidation (e.g., Aldose Reductase, FtsZ)

Thiophene (B33073) derivatives have been explored as inhibitors of various enzymes, including aldose reductase and the bacterial cell division protein FtsZ. Aldose reductase is a key enzyme in the polyol pathway, and its inhibition is a therapeutic strategy for managing diabetic complications. FtsZ is a crucial protein in bacterial cytokinesis, making it an attractive target for novel antibiotics. At present, there are no published studies that elucidate the mechanism of inhibition of these or any other enzymes by this compound.

Investigation of Molecular Interactions with Biological Targets

Understanding the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between a compound and its biological target is fundamental to explaining its mechanism of action. Research detailing the molecular interactions of this compound with any specific biological target is currently unavailable.

Structure-Activity Relationship (SAR) Derivation for Mechanistic Insights

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of lead compounds. These studies involve synthesizing and testing a series of structurally related compounds to determine which chemical features are critical for biological activity. There are no published SAR studies for a series of compounds centered around the this compound scaffold that would provide mechanistic insights.

Studies on Cellular Mechanism of Action (e.g., Pro-apoptotic Activity, Oxidative Stress Induction)

Investigating the effects of a compound on cellular processes can reveal its mechanism of action. This includes assessing its potential to induce apoptosis (programmed cell death) or to cause oxidative stress. Currently, there is no available data from cellular studies to indicate whether this compound exhibits pro-apoptotic activity or induces oxidative stress in any cell line.

常见问题

Q. What are the recommended synthetic routes for 2-(5-Acetylthiophen-3-yl)acetic acid, and how can purity be optimized?

Methodological Answer: The synthesis typically involves functionalizing thiophene precursors. A common approach is regioselective acetylation of 3-thiophene acetic acid derivatives. For example, analogous procedures use bromine/acetic acid for halogenation (as in phenylacetic acid derivatives) . Reflux conditions (e.g., 3–5 hours in acetic acid with sodium acetate) are effective for cyclization or condensation steps, followed by recrystallization from DMF/acetic acid to enhance purity . Yield optimization requires stoichiometric control of reagents and inert atmospheres to minimize oxidation. Purity can be confirmed via HPLC or melting point analysis.

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR identify substituent positions and electronic environments. The acetyl group’s carbonyl resonance (~200–210 ppm in C) and thiophene proton splitting patterns are diagnostic.

- X-ray Crystallography : Resolves regiochemistry (e.g., acetyl vs. acetic acid group positions) and intermolecular interactions. For example, centrosymmetric hydrogen-bonded dimers (R_2$$^2(8) motif) are common in carboxylic acid derivatives, as seen in brominated phenylacetic acid analogs .

- IR Spectroscopy : Confirms carboxylic acid (2500–3300 cm for O-H stretch) and acetyl C=O (~1680 cm) .

Q. What safety protocols are essential for handling this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (Category 2A irritation per GHS) .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of acetic acid vapors or decomposition products.

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes and seek medical help .

Advanced Research Questions

Q. How can regioselective functionalization of the thiophene ring be achieved during synthesis?

Methodological Answer: Regioselectivity is influenced by electronic and steric factors. For acetylation at the 5-position:

- Directing Groups : Electron-donating groups (e.g., methoxy) at specific positions can guide electrophilic substitution.

- Reaction Conditions : Low-temperature Friedel-Crafts acylation with AlCl or BF as catalysts minimizes side reactions.

- Computational Modeling : DFT studies predict reactive sites by analyzing frontier molecular orbitals (e.g., acetyl group’s electrophilic affinity for electron-rich thiophene positions) .

Q. What are the challenges in scaling up synthesis, and how can by-products be minimized?

Methodological Answer:

- By-Product Formation : Over-acetylation or oxidation during reflux can generate impurities. Strategies include:

- Stoichiometric Precision : Use 1.1:1 molar ratios of reagents to limit excess reactivity .